Alcesefoliside

Content Navigation

Product Name

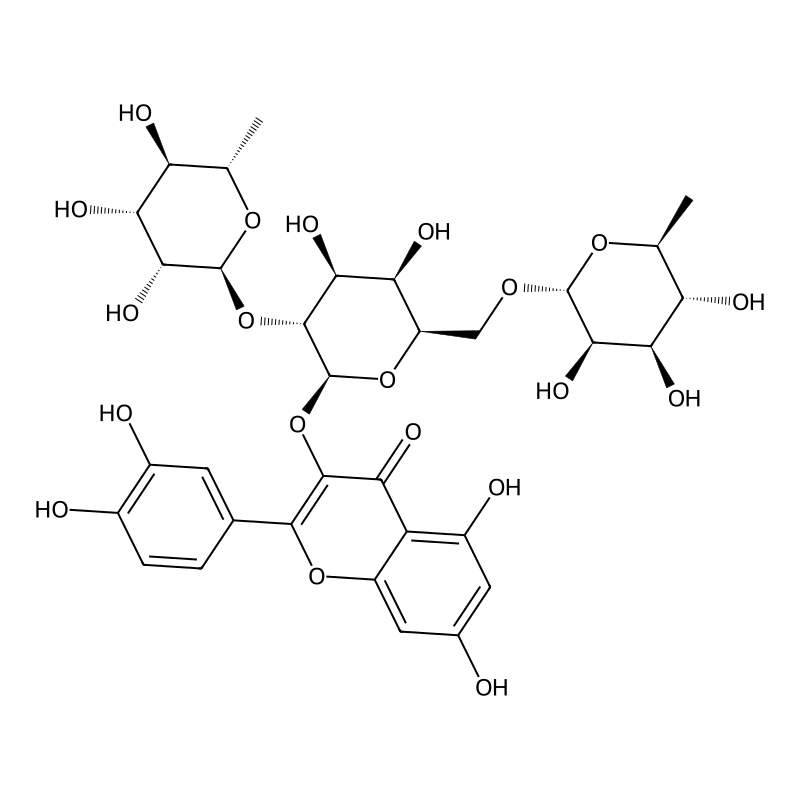

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Alcesefoliside (CAS: 124151-38-8) is a rare flavonol tetraglycoside naturally occurring in species such as *Astragalus monspessulanus*. As a highly glycosylated flavonoid, its baseline properties are of interest in pharmacological and biochemical research, particularly in studies of hepatoprotection and oxidative stress, where it has been investigated as a potential alternative to more common agents. Its significant glycosylation suggests distinct solubility and stability characteristics compared to less glycosylated flavonoids, which is a key consideration for experimental design and formulation.

Research Fit

References

- [1] Simeonova, R., et al. (2022). Hepatoprotective and antioxidant effects of alcesefoliside from Astragalus monspessulanus. Brazilian Journal of Pharmaceutical Sciences, 58, e18902.

- [2] Krasteva, I., et al. (2015). Flavoalkaloids and Flavonoids from Astragalus monspessulanus. Journal of Natural Products, 78(11), 2565-2571.

- [3] Shi, Y., et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 388, 132959.

- [4] Rohn, S., et al. (2007). Thermal Degradation of Onion Quercetin Glucosides under Roasting Conditions. Journal of Agricultural and Food Chemistry, 55(5), 1568-1573.

Substituting Alcesefoliside with its base aglycone, quercetin, or with simpler quercetin glycosides, would be a critical error in experimental design. The tetraglycoside structure of Alcesefoliside is fundamental to its biological activity and physicochemical properties. Studies have demonstrated that the degree and type of glycosylation on a flavonoid core dramatically influence its thermal stability and likely its solubility, which in turn affects its bioavailability and efficacy in biological systems. For instance, glycosylated flavonoids are significantly more resistant to heat-induced degradation than their aglycone counterparts. Therefore, replacing Alcesefoliside with a simpler form would lead to non-comparable results in studies focused on its hepatoprotective effects, as its unique structure dictates its performance.

Substitution Risk

References

- [1] Rohn, S., et al. (2007). Thermal Degradation of Onion Quercetin Glucosides under Roasting Conditions. Journal of Agricultural and Food Chemistry, 55(5), 1568-1573.

- [2] Shi, Y., et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 388, 132959.

- [3] Bukhari, S. N. A., et al. (2013). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids. Journal of Medicinal Plants Research, 7(10), 575-582.

Hepatoprotective Efficacy vs. Silymarin

In a CCl4-induced liver damage model in rats, treatment with Alcesefoliside resulted in a significant, 23% decrease in malondialdehyde (MDA) quantity, a marker of lipid peroxidation. This effect was comparable to that of silymarin, a widely used hepatoprotective agent. Furthermore, Alcesefoliside treatment led to a significant increase in the activity of key antioxidant enzymes, including a 77% rise in catalase (CAT) activity and a 53% increase in superoxide dismutase (SOD) activity, again showing comparable performance to the silymarin control group. While in an in vitro microsomal assay, Alcesefoliside showed slightly less inhibition of MDA production than silybin (59% vs. 67%), its in vivo performance was on par with the industry benchmark.

| Evidence Dimension | In vivo hepatoprotective activity (restoration of antioxidant enzyme levels) |

| Target Compound Data | 77% increase in Catalase (CAT) activity; 53% increase in Superoxide Dismutase (SOD) activity with Alcesefoliside treatment. |

| Comparator Or Baseline | Silymarin treatment showed a comparable increase in antioxidant enzyme activity. |

| Quantified Difference | Effects of Alcesefoliside were comparable to those of silymarin at the tested doses. |

| Conditions | In vivo CCl4-induced liver damage model in rats. |

This demonstrates that Alcesefoliside is a viable research alternative to silybin/silymarin for in vivo studies of hepatoprotection, offering a different chemical scaffold with similar efficacy.

High-Purity Isolation for Reproducible Research

The procurement of high-purity natural products is critical for experimental reproducibility. Alcesefoliside has been successfully isolated from the n-butanol extract of *Astragalus monspessulanus* aerial parts using a multi-step chromatographic process. One study reported the isolation of 435 mg of Alcesefoliside with a purity of 98% as determined by HPLC. Another study, using a similar methodology, reported isolating 125 mg. This demonstrates that a robust and effective purification protocol exists, enabling the production of Alcesefoliside at a high purity level suitable for sensitive biological assays.

| Evidence Dimension | Achievable Purity and Isolated Quantity |

| Target Compound Data | Up to 435 mg isolated at 98% purity (HPLC). |

| Comparator Or Baseline | Standard requirements for pure compounds in biological research. |

| Quantified Difference | N/A (Demonstrates high purity standard is met). |

| Conditions | Isolation from *Astragalus monspessulanus* via multi-step chromatography including LPLC and semi-preparative HPLC. |

The proven ability to isolate Alcesefoliside at high purity ensures that researchers can procure a well-characterized compound, minimizing variability and enhancing the reliability of experimental results.

Glycosylation-Enhanced Thermal Stability

While specific thermal stability data for Alcesefoliside is not available, studies on analogous flavonol glycosides provide strong evidence for its stability. It has been shown that glycosylation significantly enhances the thermal stability of flavonoids. For example, in boiling water, the glycosides rutin and quercitrin are substantially more stable than their aglycone, quercetin. Similarly, under non-aqueous roasting conditions, quercetin glycosides degrade, but the quercetin aglycone that is formed remains stable, indicating the glycosidic bond is the primary site of thermal liability. As a tetraglycoside, Alcesefoliside is expected to exhibit greater stability during processing and storage compared to quercetin and its simpler glycosides.

| Evidence Dimension | Thermal Stability |

| Target Compound Data | Inferred high stability due to being a tetraglycoside. |

| Comparator Or Baseline | Aglycones like quercetin show significant degradation under thermal stress. |

| Quantified Difference | Glycosylation can increase the time to 10% degradation in boiling water from ~18 minutes (quercetin) to over 135 minutes (rutin, a diglycoside). |

| Conditions | Heating in aqueous solution (boiling) and non-aqueous roasting (180°C). |

Higher thermal stability suggests that Alcesefoliside can withstand a wider range of experimental conditions, including those involving heat, and may have a longer shelf-life, making it a more robust and reliable compound for research.

Liver Injury Models: Silymarin Alternative

Based on its demonstrated in vivo hepatoprotective efficacy comparable to silymarin, Alcesefoliside is an excellent candidate for studies of liver injury where an alternative to the commonly used silybin is desired to explore different structure-activity relationships.

High-Reproducibility Bioactivity Studies

Given that Alcesefoliside can be isolated to a high degree of purity (98%), it is well-suited for research that requires a high level of reproducibility and a well-characterized starting material, such as in vitro mechanism-of-action studies or cell-based assays.

Formulation & Bioavailability of Glycosylated Flavonoids

The tetraglycoside structure of Alcesefoliside suggests potentially different solubility and bioavailability profiles compared to aglycones or simpler glycosides. This makes it a valuable tool for research into how complex glycosylation patterns affect the absorption, distribution, metabolism, and excretion (ADME) of flavonoids.

Application Fit Matrix

References

- [1] Simeonova, R., et al. (2022). Hepatoprotective and antioxidant effects of alcesefoliside from Astragalus monspessulanus. Brazilian Journal of Pharmaceutical Sciences, 58, e18902.

- [2] Kadinov, B., et al. (2023). In vitro effects of alcesefoliside and mauritianin, isolated from Astragalus monspessulanus subsp. monspessulanus, on the contractility of a. basilaris. Pharmacia, 70(1), 15-19.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types